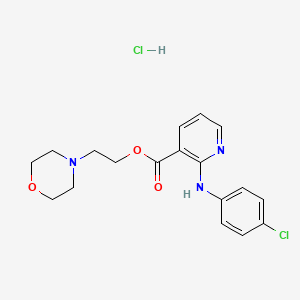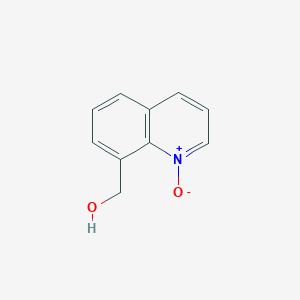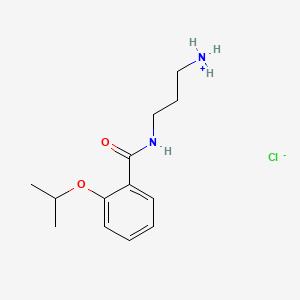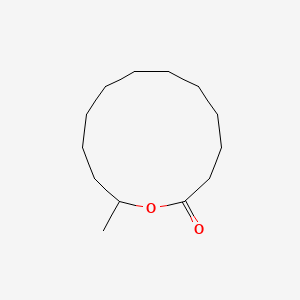
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenyl group, and a morpholinyl group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline to form the intermediate 2-((4-chlorophenyl)amino)-3-pyridinecarboxylic acid. This intermediate is then esterified with 2-(4-morpholinyl)ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chlorophenyl)amino)-3-pyridinecarboxylic acid
- 2-(4-Morpholinyl)ethyl ester
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride exhibits unique properties due to the presence of both the chlorophenyl and morpholinyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propiedades
Número CAS |
75449-61-5 |
|---|---|
Fórmula molecular |
C18H21Cl2N3O3 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 2-(4-chloroanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O3.ClH/c19-14-3-5-15(6-4-14)21-17-16(2-1-7-20-17)18(23)25-13-10-22-8-11-24-12-9-22;/h1-7H,8-13H2,(H,20,21);1H |
Clave InChI |
NWMMTJDVPBEJCI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)

![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)






![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)



